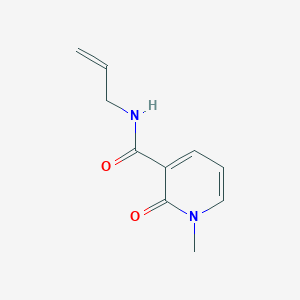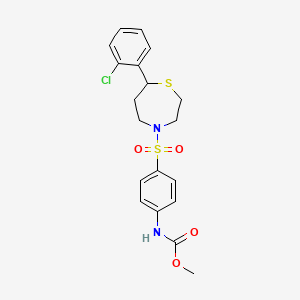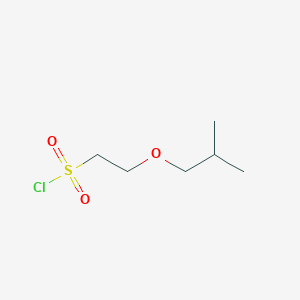
N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an allyl group, a methyl group, and a carboxamide group attached to a dihydropyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
作用機序
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been reported to have interesting pharmaceutical and biological activities . These compounds are valuable in drug research and development .
Mode of Action
It’s worth noting that when the quinolone ring nitrogen was allylated, this led to a loss of acidity and resultantly a loss of reactivity at the c-3 carboxylate end .
Biochemical Pathways
Related compounds such as 4-quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
Result of Action
Related compounds have been shown to exhibit strong potency in inhibiting acetylcholinesterase enzyme (ache), which is relevant in the treatment of alzheimer’s disease .
Action Environment
It’s worth noting that the synthesis of related compounds can be influenced by environmental conditions such as temperature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with allyl amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives .
科学的研究の応用
N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of an allyl group and a carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-methyl-2-oxo-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-11-9(13)8-5-4-7-12(2)10(8)14/h3-5,7H,1,6H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOZMMOOCJQGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/new.no-structure.jpg)


![(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868324.png)
![3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2868325.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868331.png)
![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)



